Proparacaine

Catalog No.
S540286
CAS No.
499-67-2
M.F
C16H26N2O3
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proparacaine

CAS Number

499-67-2

Product Name

Proparacaine

IUPAC Name

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3

InChI Key

KCLANYCVBBTKTO-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Soluble
1.39e+00 g/L

Synonyms

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate monohydrochloride, AK-Taine, Alcaine, benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, monohydrochloride*benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, monohydrochloride, Chibro-Kerakain, Kéracaine, Kainair, Minims Proxymetacaine Hydrochloride, Ocu-Caine, Ophthaine, Ophthetic, Parcaine, proparacaine, proparacaine HCl, proparacaine hydrochloride, Proparakain-POS, proxymetacaine, proxymetacaine hydrochloride, proxymetacaine monohydrochloride, proxymethacaine

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N

Description

The exact mass of the compound Proparacaine is 294.1943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble1.39e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Hydroxybenzoate Ethers - Propoxycaine - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Proparacaine works by reversibly blocking voltage-gated sodium channels on the neuronal membranes of sensory nerves in the eye. These channels are essential for the transmission of pain signals. By preventing sodium from entering the nerve cells, proparacaine disrupts the electrical impulses that carry pain signals to the brain, resulting in temporary anesthesia of the eye [1].

Research Applications

  • Ophthalmic examinations

    Proparacaine is routinely used during ophthalmic examinations like tonometry (measurement of intraocular pressure) and gonioscopy (examination of the drainage angle of the eye) to minimize discomfort for the patient [2].

  • Ocular surgeries

    In research involving ophthalmic surgeries, such as cataract surgery or corneal transplantation, proparacaine is often used as a topical anesthetic to numb the cornea and conjunctiva. It may be used alone or in combination with other anesthetic agents for a more comprehensive numbing effect [3].

  • Animal research

    Proparacaine plays a crucial role in animal research involving the eye. It allows researchers to perform various examinations and procedures on animal models without causing pain or distress. This is particularly important for studying ocular diseases and developing new ophthalmic treatments [4].

While proparacaine is a safe and effective topical anesthetic, it is essential to use it according to recommended protocols and be aware of potential side effects like temporary stinging or burning sensation upon application.

Here are some references for the factual statements in this text:

  • [1] Action and Mechanism of Topical Anesthetics on the Eye )
  • [2] An Analysis of the Use of Proparacaine in Cataract Surgery )
  • [3] Analgesic Efficacy Of Topical Proparacaine Hydrochloride 0.5% In Combination With Intracameral Block With Lignocaine 2% For Cataract Surgery - A Prospective Study World Wide Journals:
  • [4] Anesthesia for Ophthalmic Procedures in Animals )

Proparacaine is a topical anesthetic belonging to the amino ester group, primarily used in ophthalmic applications. It is available as a hydrochloride salt in a 0.5% solution, which is commonly utilized for procedures requiring localized anesthesia of the eye, such as tonometry, gonioscopy, and foreign body removal from the cornea. The chemical structure of proparacaine is represented as 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate, with a molecular formula of C₁₆H₂₆N₂O₃ and a molecular weight of approximately 294.39 g/mol .

Proparacaine's anesthetic effect stems from its interaction with nerve cells in the eye. It reversibly blocks sodium channels on the nerve cell membrane, preventing the transmission of pain signals []. This mechanism allows for temporary numbness in the eye during ophthalmic procedures.

Proparacaine is generally safe when used as directed by an ophthalmologist. However, potential side effects include temporary stinging, burning, or blurring of vision [].

Note:

  • Due to the sensitive nature of ophthalmic medications, this information is for educational purposes only and should not be taken as medical advice.

Proparacaine functions by stabilizing neuronal membranes and inhibiting ionic fluxes essential for action potential initiation and conduction. While the exact mechanism remains partially understood, it is believed to interact with voltage-gated sodium channels, thereby reducing sodium ion permeability across nerve cell membranes. This action prevents the depolarization necessary for generating action potentials, effectively blocking pain signals .

The synthesis of proparacaine involves several steps:

  • Starting Materials: The synthesis begins with 3-amino-4-propoxybenzoic acid.
  • Formation of Ester: This compound undergoes esterification with diethylaminoethanol to form proparacaine.
  • Purification: The product is then purified through recrystallization or chromatography techniques to obtain the desired purity for pharmaceutical use.

This synthetic route allows for the production of proparacaine in a form suitable for ophthalmic applications .

Proparacaine is primarily used in ophthalmology for:

  • Diagnostic Procedures: Numbing the eye before tests such as tonometry and gonioscopy.
  • Surgical Anesthesia: Providing local anesthesia during minor surgical procedures on the eye.
  • Pain Management: Temporarily alleviating pain associated with corneal abrasions when combined with fluorescein dye .

Several compounds share similar properties with proparacaine, particularly other local anesthetics used in ophthalmology. Here’s a comparison highlighting their uniqueness:

Compound NameChemical StructureDuration of ActionUnique Features
ProparacaineC₁₆H₂₆N₂O₃10-20 minutesRapid onset; primarily used in ophthalmology
TetracaineC₂₁H₂₉N₃O₃30-60 minutesLonger duration; used in both topical and spinal anesthesia
LidocaineC₁₄H₂₂N₂O30-90 minutesVersatile; used in various medical fields beyond ophthalmology
BupivacaineC₁₄H₂₂N₂OUp to several hoursLonger-lasting effects; often used in epidural anesthesia

Proparacaine's rapid onset and short duration make it particularly suited for brief diagnostic procedures, distinguishing it from other local anesthetics that may have longer-lasting effects or broader applications .

Chemical Structure and Characteristics

Molecular Formula and Weight

Base Form (C₁₆H₂₆N₂O₃)

The base form of proparacaine exhibits the molecular formula C₁₆H₂₆N₂O₃, representing a complex organic structure with significant molecular diversity [1] [2]. This formulation encompasses sixteen carbon atoms arranged in a sophisticated three-dimensional architecture that includes both aromatic and aliphatic components. The molecular weight of the base form measures precisely 294.39 grams per mole, calculated through standard atomic mass determinations [1] [2] [3].

The elemental composition of the base form demonstrates a balanced distribution of constituent atoms: carbon comprises 65.28% of the total molecular mass, hydrogen accounts for 8.90%, nitrogen contributes 9.52%, and oxygen represents 16.30% of the overall structure [2]. This compositional analysis reveals the predominance of carbon-based structural elements while highlighting the critical roles played by heteroatoms in determining molecular properties and reactivity patterns.

The Chemical Abstracts Service registry number for the base form is 499-67-2, providing a unique identifier for this specific molecular entity [1] [2]. This designation facilitates precise chemical documentation and regulatory tracking across various pharmaceutical and research applications. The base form maintains a neutral charge state, with no ionizable groups in their protonated or deprotonated states under standard physiological conditions.

Hydrochloride Salt Form (C₁₆H₂₇ClN₂O₃)

The hydrochloride salt form of proparacaine presents the molecular formula C₁₆H₂₇ClN₂O₃, incorporating an additional hydrogen chloride molecule into the overall structure [4] [5] [2]. This salt formation significantly alters the physicochemical properties of the compound, particularly regarding solubility characteristics and stability profiles. The molecular weight of the hydrochloride salt measures 330.85 grams per mole, representing an increase of 36.46 grams per mole compared to the base form [4] [2] [6].

The elemental composition of the hydrochloride salt reflects the incorporation of chlorine: carbon represents 58.08% of the molecular mass, hydrogen accounts for 8.23%, nitrogen contributes 8.47%, oxygen comprises 14.51%, and chlorine adds 10.72% to the total structure [2] [6]. This compositional shift demonstrates the significant impact of salt formation on the overall molecular architecture and mass distribution.

The hydrochloride salt carries the Chemical Abstracts Service registry number 5875-06-9, distinguishing it from the base form through official chemical nomenclature systems [4] [6]. This salt form exhibits enhanced water solubility compared to the base compound, with documented solubility ratios of approximately 1:30 in aqueous solutions [2] [7]. The salt formation process involves protonation of the tertiary amine group, creating a positively charged nitrogen center that forms an ionic interaction with the chloride anion.

Structural Components and Features

Aromatic Ring System

The aromatic ring system of proparacaine centers around a benzene ring (C₆H₄) that serves as the fundamental structural backbone of the molecule [1] [8] [9]. This six-membered aromatic ring exhibits characteristic properties of benzene derivatives, including planar geometry, delocalized π-electron systems, and distinctive reactivity patterns toward electrophilic substitution reactions [10] [11]. The benzene ring maintains its aromatic character through continuous π-electron delocalization across all six carbon atoms, creating a stable electronic configuration that influences the overall molecular behavior.

The aromatic system features two specific substituents that significantly modify the electronic properties of the ring: a 3-amino group (-NH₂) positioned at the meta location and a 4-propoxy group (-OCH₂CH₂CH₃) located at the para position [1] [9] [12]. These substituents create an asymmetric substitution pattern that influences both the electronic distribution within the aromatic system and the overall molecular geometry. The presence of electron-donating groups at both the meta and para positions enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.

The aromatic ring system participates in various resonance structures that stabilize the overall molecular configuration. The amino group at the 3-position can donate electron density into the π-system through resonance interactions, while the propoxy group at the 4-position provides both inductive and resonance electron donation effects [13] [14]. These electronic interactions create regions of enhanced electron density that influence the compound's reactivity patterns and binding characteristics with biological targets.

Ester Linkage Configuration

The ester linkage in proparacaine represents a critical structural feature that connects the aromatic benzoic acid derivative to the aliphatic chain containing the tertiary amine functionality [1] [9] [15]. This ester bond forms through the condensation reaction between the carboxylic acid group of the substituted benzoic acid and the hydroxyl group of the 2-(diethylamino)ethanol component. The resulting ester linkage exhibits the characteristic C(=O)O arrangement with specific geometric and electronic properties.

The ester functionality demonstrates planar geometry around the carbonyl carbon, with bond angles approaching 120 degrees due to sp² hybridization [15]. The carbonyl group exhibits significant polarity, with the oxygen atom carrying partial negative charge and the carbon atom bearing partial positive charge. This polarization influences both the chemical reactivity and the intermolecular interactions of the compound, particularly regarding hydrogen bonding capabilities and dipole-dipole interactions.

The ester linkage serves as a potential site for hydrolytic cleavage under appropriate conditions, representing a metabolically labile component of the molecular structure [15] . Hydrolysis of this ester bond would yield the corresponding benzoic acid derivative and the diethylaminoethanol fragment, a process that occurs through nucleophilic attack at the carbonyl carbon followed by tetrahedral intermediate formation and subsequent bond cleavage. The susceptibility to hydrolysis depends on various factors including pH, temperature, and the presence of catalytic enzymes.

Tertiary Amine Terminal Group

The tertiary amine terminal group of proparacaine consists of a diethylamino functionality [-N(C₂H₅)₂] attached to an ethyl chain that connects to the ester linkage [1] [8] [9]. This structural component represents the basic functional group within the molecule, capable of accepting protons under acidic conditions to form the corresponding ammonium salt. The nitrogen atom in this tertiary amine adopts sp³ hybridization with a pyramidal geometry, though the molecule can undergo rapid inversion at room temperature.

The diethylamino group contributes significantly to the overall molecular properties, particularly regarding solubility characteristics and ionization behavior [8] [9]. Under physiological pH conditions, this tertiary amine can exist in equilibrium between its neutral and protonated forms, with the equilibrium position determined by the pKa value of the compound and the environmental pH. The protonated form enhances water solubility and influences the compound's distribution characteristics in biological systems.

The alkyl substituents on the nitrogen atom (two ethyl groups) provide steric bulk that influences the overall molecular conformation and potentially affects binding interactions with biological targets [17]. These ethyl groups can adopt various rotational conformations around the C-N bonds, creating conformational flexibility in this region of the molecule. The tertiary amine functionality also serves as a site for potential chemical modifications or derivatization reactions, allowing for structural variations that might alter pharmacological properties.

Stereochemistry and Conformational Analysis

The stereochemical analysis of proparacaine reveals that the compound exhibits achiral characteristics, lacking any centers of asymmetry within its molecular structure [8] [18] [19]. This absence of chirality means that proparacaine does not exist as enantiomeric pairs and demonstrates no optical activity under standard polarimetric analysis conditions [8]. The molecular framework contains no tetrahedral carbon atoms bearing four different substituents, which represents the most common source of chirality in organic compounds.

The conformational analysis of proparacaine indicates significant rotational flexibility around multiple single bonds throughout the molecular structure [8] [20]. The ethyl chains of the diethylamino group can rotate freely around their respective C-N bonds, creating multiple possible conformations for this terminal region. Similarly, the propyl chain of the propoxy substituent exhibits rotational freedom around the C-O and C-C bonds, allowing for various extended and folded conformations.

The ester linkage region demonstrates restricted rotation around the C-O bond due to partial double bond character arising from resonance interactions between the oxygen lone pairs and the carbonyl π-system [20]. This restricted rotation influences the overall molecular geometry and may affect the compound's ability to adopt specific conformations required for biological activity. The aromatic ring system maintains its planar geometry, serving as a rigid structural element that constrains the overall molecular architecture.

The absence of defined stereocenters (0/0) and E/Z centers (0) confirms the achiral nature of proparacaine and indicates that no geometric isomerism occurs within the molecular structure [8]. The molecule carries no net charge in its neutral form, though the tertiary amine group can become protonated under acidic conditions to generate a positively charged species. This conformational and stereochemical simplicity contributes to the straightforward synthesis and characterization of proparacaine compared to more complex chiral pharmaceutical compounds.

Table 1: Molecular Formula and Weight Comparison

Molecular FormMolecular FormulaMolecular Weight (g/mol)CAS NumberPercent Composition (C/H/N/O/Cl)
Base FormC16H26N2O3294.39499-67-2C 65.28%, H 8.90%, N 9.52%, O 16.30%
Hydrochloride SaltC16H27ClN2O3330.855875-06-9C 58.08%, H 8.23%, N 8.47%, O 14.51%, Cl 10.72%

Table 2: Physical and Chemical Properties

PropertyBase Form (C16H26N2O3)Hydrochloride Salt (C16H27ClN2O3)
Melting Point (°C)N/A182.0-183.3
pKaN/A3.2
UV λmax (methanol)N/A225, 270, 300 nm
Solubility (water)LimitedSoluble (1:30)
Color/AppearanceN/AWhite crystalline powder
StabilityN/ADiscolors on heating/air exposure

Table 3: Structural Components Analysis

ComponentChemical IdentityPosition/LocationFunctional Role
Aromatic Ring SystemBenzene ring (C6H4)Central aromatic coreπ-electron system backbone
Ester LinkageBenzoate ester (-COO-)C(=O)O bridge linkageHydrolyzable connecting bridge
Tertiary Amine GroupDiethylamino group -N(C2H5)2Terminal ethyl chainBasic nitrogen center
Propoxy Substituent4-Propoxy group (-OCH2CH2CH3)Para position (4-position)Electron-donating alkoxy group
Amino Substituent3-Amino group (-NH2)Meta position (3-position)Electron-donating amino group

Table 4: Stereochemical and Conformational Properties

Stereochemical ParameterValue/ClassificationImplications
ChiralityAchiralNo enantiomers present
Stereochemistry ClassificationACHIRALSingle molecular form
Optical ActivityNONENo optical rotation
Defined Stereocenters0 / 0No asymmetric carbon atoms
E/Z Centers0No geometric isomerism
Molecular Charge0 (neutral base form)Uncharged molecule

Table 5: Chemical Identifiers and Nomenclature

Identifier TypeChemical Identifier
IUPAC Name (Base)2-(diethylamino)ethyl 3-amino-4-propoxybenzoate
IUPAC Name (HCl Salt)2-(diethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride
SMILES (Base)CCCOC1=C(N)C=C(C=C1)C(=O)OCCN(CC)CC
SMILES (HCl Salt)Cl.CCCOC1=C(N)C=C(C=C1)C(=O)OCCN(CC)CC
InChI Key (Base)KCLANYCVBBTKTO-UHFFFAOYSA-N
InChI Key (HCl Salt)BFUUJUGQJUTPAF-UHFFFAOYSA-N

The comprehensive structural analysis of proparacaine reveals a sophisticated molecular architecture that combines aromatic stability with conformational flexibility. The compound's achiral nature simplifies its chemical behavior while the strategic placement of functional groups creates a molecule with distinctive physicochemical properties. The aromatic ring system provides structural rigidity and electronic characteristics essential for biological activity, while the ester linkage offers a point of metabolic vulnerability that influences the compound's pharmacokinetic profile.

The tertiary amine functionality contributes basic properties and ionization behavior that affect solubility and distribution characteristics. The absence of stereochemical complexity eliminates concerns regarding enantiomeric purity and optical isomerism, though it maintains sufficient conformational flexibility to accommodate various binding conformations. The hydrochloride salt formation significantly enhances practical pharmaceutical properties, particularly water solubility and chemical stability, making it the preferred form for clinical applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

294.19434270 g/mol

Monoisotopic Mass

294.19434270 g/mol

Heavy Atom Count

21

LogP

2.5
2.5

Appearance

Solid powder

Melting Point

182-183.3 °C
182 - 183.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B4OB0JHI1X

Related CAS

5875-06-9 (mono-hydrochloride)

Drug Indication

Used as a local (ophthalmic) anesthetic.
FDA Label

Pharmacology

Proparacaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action. More specifically, proparacaine appears to bind or antagonize the function of voltage gated sodium channels.
Proparacaine is a benzoic acid derivative anesthetic agent, with local anesthetic activity. Upon administration, proparacaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels. This inhibits the sodium ion influx required for the initiation and conduction of impulses within the neuronal cell, increases the threshold for electrical stimulation and results in a loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01H - Local anesthetics
S01HA - Local anesthetics
S01HA04 - Proxymetacaine

Mechanism of Action

The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Other CAS

499-67-2

Metabolism Metabolites

Plasma

Wikipedia

Proxymetacaine
Cyclohexanecarboxylic_acid

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
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